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Introduction to Niosomes

Niosomes are vesicular drug delivery systems composed of non-ionic surfactants, which self-
assemble into a bilayer structure in an aqueous medium.[1][2][3] These vesicles are structurally
analogous to liposomes but offer advantages such as higher chemical stability, lower cost, and
greater ease of handling and storage.[4] Niosomes can encapsulate a wide range of drug
molecules, including hydrophilic, lipophilic, and amphiphilic agents, making them versatile
carriers for targeted drug delivery.[1][5][6]

The two primary components discussed herein are:

o Sorbitan Monostearate (Span 60): A non-ionic surfactant with a low Hydrophilic-Lipophilic
Balance (HLB) value (4.7), which is favorable for the formation of stable vesicles.[7][8] Its
long saturated alkyl chain (C18) contributes to the formation of a less permeable and more
rigid bilayer.

o Cholesterol: A steroid molecule incorporated into the niosomal bilayer to act as a stabilizing
agent.[2][4] It modulates bilayer fluidity, reduces drug leakage, and improves the entrapment
efficiency by preventing the aggregation of surfactant molecules through steric hindrance.[7]
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This document provides detailed protocols for the preparation of niosomes using Sorbitan
monostearate (Span 60) and cholesterol, along with methods for their characterization.

Experimental Protocols: Niosome Preparation
Methods

The selection of a preparation method depends on the properties of the drug to be
encapsulated and the desired characteristics of the niosomes, such as size and lamellarity.

This is the most common and straightforward method for preparing niosomes.[5][9][10] It
involves the formation of a thin film of the surfactant and cholesterol, followed by hydration with
an aqueous phase.

Protocol:

o Dissolution: Accurately weigh Sorbitan monostearate (Span 60) and cholesterol in a desired
molar ratio (e.g., 1.1, 2:1, or 3:1).[11][12][13] Dissolve the mixture in a suitable organic
solvent or a combination of solvents (e.g., 10 mL of chloroform, methanol, or a 2:1
chloroform:methanol mixture) in a round-bottom flask.[3][12] If encapsulating a lipophilic
drug, it should be co-dissolved in this step.

o Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under
reduced pressure at a temperature of 60°C.[5][7] Rotate the flask to ensure the formation of
a thin, dry, and uniform film on the inner wall.

o Film Drying: To ensure complete removal of residual organic solvent, the flask can be kept in
a desiccator under vacuum for at least 24 hours.[7]

o Hydration: Hydrate the thin film with an aqueous phase (e.g., phosphate-buffered saline,
deionized water) by adding the solution to the flask.[10] If encapsulating a hydrophilic drug, it
should be dissolved in this aqueous phase. The hydration should be carried out at a
temperature above the gel-to-liquid phase transition temperature of Span 60 (~53°C),
typically around 60°C.[7]

» Vesicle Formation: Gently agitate or shake the flask by hand to facilitate the swelling of the
film and the formation of multilamellar vesicles (MLVs).[2][3]
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Size Reduction (Optional): To obtain smaller and more uniform vesicles (small unilamellar
vesicles or SUVs), the niosomal suspension can be subjected to downsizing techniques
such as sonication (using a probe or bath sonicator) or extrusion through polycarbonate
membranes of a defined pore size.[2][14]

This method is particularly suitable for encapsulating lipophilic drugs and typically produces

niosomes of a smaller size.[5]

Protocol:

Preparation of Phases: Prepare an organic phase by dissolving Span 60 and cholesterol in
diethyl ether. The drug to be encapsulated is also added to this phase.

Injection: Prepare an aqueous phase (e.g., phosphate buffer) and heat it to approximately
60-65°C.[8] Slowly inject the organic solution through a fine gauge needle (e.g., 14-gauge)
into the heated aqueous phase with constant stirring.[2]

Niosome Formation: The difference in temperature between the two phases causes the rapid
vaporization of the ether, leading to the spontaneous formation of niosomes.[8]

This technique is known for its ability to encapsulate a large volume of the aqueous phase,

leading to high entrapment efficiencies for hydrophilic drugs.[9]

Protocol:

Emulsion Formation: Dissolve the surfactant (Span 60) and cholesterol in an organic solvent
(e.g., a chloroform and ether mixture). Add a small volume of the aqueous phase (containing
the hydrophilic drug) to this organic solution.

Sonication: Sonicate the mixture to form a stable water-in-oil (w/0) emulsion.

Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary
evaporator. As the solvent is removed, the system transitions from an emulsion to a viscous
gel and finally to a suspension of niosomes.

Characterization of Niosomes
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After preparation, the niosomal formulations must be characterized to ensure they meet the
required specifications for the intended application.

Protocols for Characterization:
» Vesicle Size, Polydispersity Index (PDI), and Zeta Potential:

o Method: Dynamic Light Scattering (DLS) is used to determine the average particle size (z-
average diameter) and the PDI, which indicates the width of the size distribution.[15][16]
The same instrument is typically used to measure the Zeta Potential, which predicts the
long-term stability of the niosomal suspension. A high absolute zeta potential value (>|30|
mV) generally indicates good stability due to electrostatic repulsion between particles.[11]

o Procedure: Dilute the niosomal suspension with deionized water and place it in the
instrument's cuvette for analysis.

o Entrapment Efficiency (%EE):

o Method: This parameter quantifies the percentage of the initial drug that is successfully
encapsulated within the niosomes. It requires the separation of the unentrapped (“free")
drug from the niosomes.

o Procedure:

» Separate the unentrapped drug from the niosome suspension using methods like
centrifugation, dialysis, or gel filtration.[2]

» Quantify the amount of free drug in the supernatant (or dialysate) using a suitable
analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

» Calculate the %EE using the following formula: %EE = [(Total Drug Amount - Free Drug
Amount) / Total Drug Amount] x 100%

» Morphological Examination:

o Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy
(SEM) is used to visualize the shape, size, and lamellarity of the niosomes.
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o Procedure: Place a drop of the niosomal dispersion onto a carbon-coated copper grid,
negatively stain it (e.g., with phosphotungstic acid), allow it to dry, and then observe it
under the microscope.

Data Presentation: Formulation and
Characterization

The ratio of Sorbitan monostearate to cholesterol is a critical parameter that significantly
influences the physicochemical properties of the resulting niosomes. Increasing the proportion
of cholesterol generally increases vesicle size and entrapment efficiency but may decrease
drug release.[3][7]

Table 1: Effect of Span 60:Cholesterol Ratio on Niosome Characteristics

Molar
. Average Entrap
Formula Ratio Prepara . Zeta
. ) Particle ] ment Referen
tion (Span tion . PDI Potentia o
Size Efficien ce
Code 60:Chol  Method I (mV)
(nm) cy (%)
esterol)
Thin-
Film [11][13]
F1 1:1 . 80-276 <0.35 <-9.7 ~50-63
Hydrati [17]
on
Thin-Film
F2 2:1 . 225.4 0.153 - 85.72 [18]
Hydration
Thin-Film
F3 31 . - - - 81.4 [13]
Hydration

| NS6 | Varied | Thin-Film Hydration | 618.47 | 0.86 | Negative | 83.83 |[12] |

Note: The values presented are compiled from different studies and may vary based on the
specific experimental conditions, including the encapsulated drug, hydration medium, and post-
preparation processing.
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Visualization of Workflow and Structures

Diagrams created using Graphviz to illustrate key processes and concepts.

4 Experimental Workflow: Thin-Film Hydration Method )
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2. Evaporate Solvent via
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l

4. Agitate to form
Multilamellar Vesicles (MLVs)
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for Size Reduction ! is skipped
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Caption: Workflow for niosome preparation by the Thin-Film Hydration method.

Caption: Structure of a niosome with Span 60 and Cholesterol.
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Formulation Variables vs. Niosome Properties
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Caption: Relationship between formulation variables and niosome characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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